Structural Differentiation: Mephtetramine as an Atypical γ-Aminoketone vs. Classical β-Keto Cathinones
Mephtetramine is distinguished from classical synthetic cathinones by the presence of an additional carbon atom between the carbonyl and amine moieties, classifying it as a γ-aminoketone rather than a β-ketoamphetamine [1]. This structural modification is directly observable via NMR and MS fragmentation patterns, and is hypothesized to alter its interaction with monoamine transporters compared to compounds like buphedrone or mephedrone [2].
| Evidence Dimension | Chemical Structure (Carbon Skeleton) |
|---|---|
| Target Compound Data | γ-Aminoketone; 2-((methylamino)methyl)-3,4-dihydronaphthalen-1(2H)-one; C12H15NO; exact mass 189.1154 |
| Comparator Or Baseline | Classical synthetic cathinones (e.g., buphedrone, mephedrone) are β-ketoamphetamines; general structure: 2-amino-1-phenyl-1-propanone |
| Quantified Difference | Presence of an additional methylene (-CH2-) unit between the amine and ketone groups in MTTA vs. cathinones |
| Conditions | Structural analysis via NMR (1H, 13C), HR-ESI-MS, and GC-EIMS |
Why This Matters
This structural deviation dictates a unique pharmacological profile, making mephtetramine a distinct research tool for studying structure-activity relationships in monoamine transporter ligands.
- [1] Corli, G.; et al. Pharmaco-Toxicological Effects of Atypical Synthetic Cathinone Mephtetramine (MTTA) in Mice: Possible Reasons for Its Brief Appearance over NPSs Scene. Brain Sci. 2023, 13(2), 161. View Source
- [2] Power, J.D.; et al. The syntheses, characterization and in vitro metabolism of nitracaine, methoxypiperamide and mephtetramine. Drug Test. Anal. 2014, 6(7-8), 668-675. View Source
